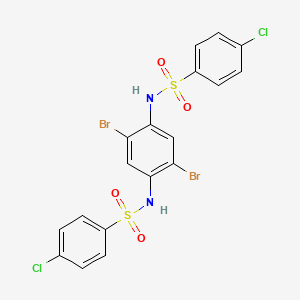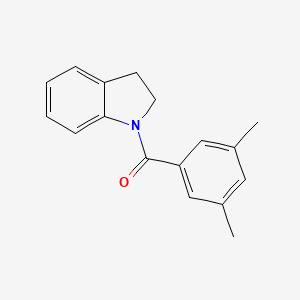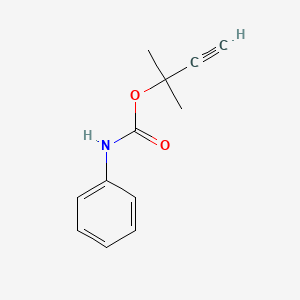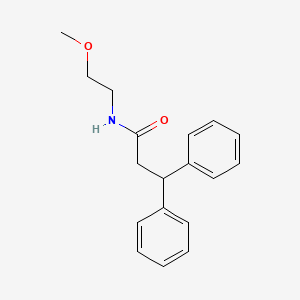
N,N'-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzenesulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzenesulfonamide), commonly known as DBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of DBPS is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria and fungi. DBPS may also disrupt cell membrane integrity and interfere with DNA replication and protein synthesis.
Biochemical and Physiological Effects:
DBPS has been shown to affect various biochemical and physiological processes, including:
1. Cell membrane permeability: DBPS can increase cell membrane permeability, leading to leakage of intracellular contents and cell death.
2. Enzyme inhibition: DBPS can inhibit the activity of several enzymes, leading to disruption of metabolic pathways and cell death.
3. DNA damage: DBPS can cause DNA damage, leading to inhibition of DNA replication and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBPS has several advantages as a research tool, including:
1. Potent activity: DBPS exhibits potent antibacterial and antifungal activity, making it useful for studying microbial physiology and pathogenesis.
2. Selective activity: DBPS exhibits selective activity against certain bacterial and fungal species, making it useful for studying specific pathogens.
3. Low toxicity: DBPS has low toxicity in mammalian cells, making it safe for use in laboratory experiments.
The limitations of DBPS as a research tool include:
1. Limited solubility: DBPS has limited solubility in water and organic solvents, which can limit its use in certain experiments.
2. Lack of specificity: DBPS may exhibit non-specific effects on cells and tissues, which can complicate data interpretation.
3. Lack of clinical relevance: DBPS has not been extensively studied in clinical settings, limiting its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DBPS, including:
1. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DBPS, including its effects on key enzymes and metabolic pathways.
2. Combination therapy: DBPS may be useful in combination with other antimicrobial agents, such as antibiotics and antifungal drugs, to enhance their efficacy.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of DBPS in human patients, particularly those with drug-resistant infections.
4. Drug delivery: Novel drug delivery systems may be developed to improve the solubility and bioavailability of DBPS, enhancing its therapeutic potential.
In conclusion, DBPS is a promising research tool with potent antibacterial and antifungal activity. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
DBPS can be synthesized by reacting 2,5-dibromo-1,4-phenylenediamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
DBPS has been used in various scientific research applications, including:
1. Antibacterial activity: DBPS has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
2. Antifungal activity: DBPS has also been shown to possess antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus.
3. Enzyme inhibition: DBPS has been found to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
4-chloro-N-[2,5-dibromo-4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2Cl2N2O4S2/c19-15-10-18(24-30(27,28)14-7-3-12(22)4-8-14)16(20)9-17(15)23-29(25,26)13-5-1-11(21)2-6-13/h1-10,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYLXQUFZEJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N''-(2,5-dibromo-1,4-phenylene)bis(4-chlorobenzene sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)
